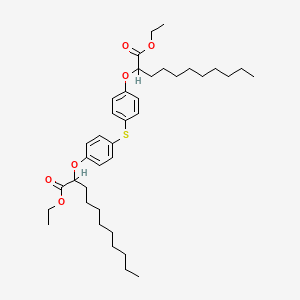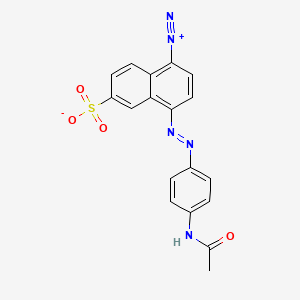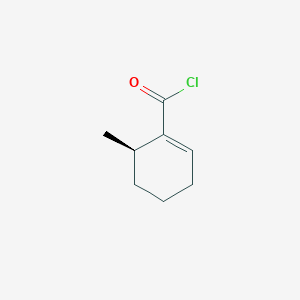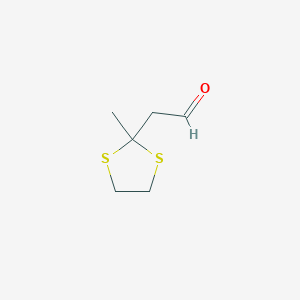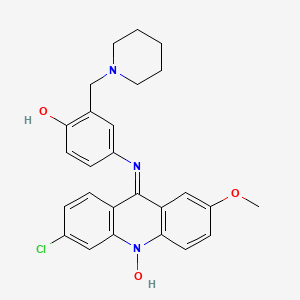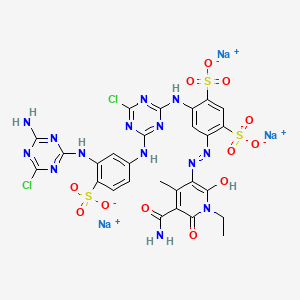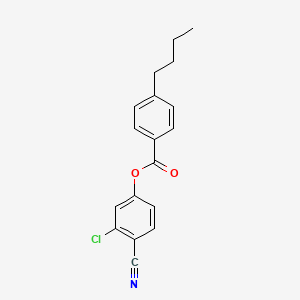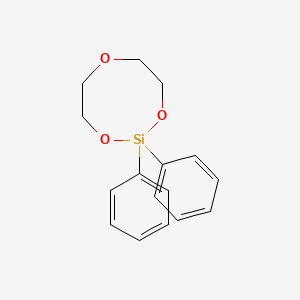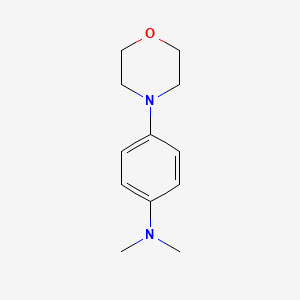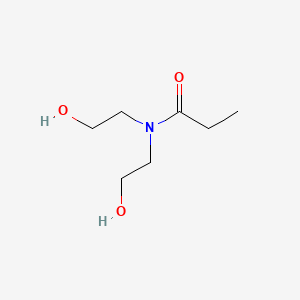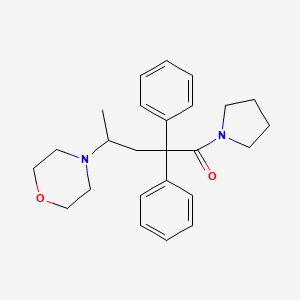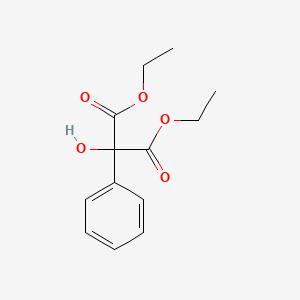
Diethyl hydroxy(phenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hydroxy(phenyl)propanedioate can be synthesized through the malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable halide, followed by hydrolysis and decarboxylation. The general reaction conditions include the use of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include diethyl malonate, phenyl halides, and strong bases such as sodium ethoxide or potassium tert-butoxide. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl hydroxy(phenyl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of diethyl oxo(phenyl)propanedioate.
Reduction: Formation of diethyl hydroxy(phenyl)propanediol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Diethyl hydroxy(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl hydroxy(phenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolate intermediates, which are highly nucleophilic and can participate in various substitution and addition reactions. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the hydroxyphenyl group, making it less reactive in certain substitution reactions.
Diethyl oxomalonate: Contains a carbonyl group instead of a hydroxy group, altering its reactivity.
Diethyl phenylmalonate: Similar structure but without the hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl hydroxy(phenyl)propanedioate is unique due to the presence of both ester and hydroxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The hydroxy group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73640-03-6 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
diethyl 2-hydroxy-2-phenylpropanedioate |
InChI |
InChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3 |
InChI Key |
BXDHPFGRKARXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


